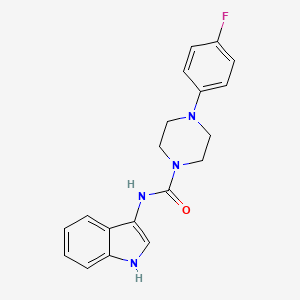

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)19(25)22-18-13-21-17-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWKHJZVVUPKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring is formed through cyclization reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

Attachment of the Indole Moiety: The indole group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carboxamide group or the fluorophenyl ring.

Substitution: The piperazine ring and the fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that the compound exhibits significant antidepressant-like effects in animal models. It acts by modulating serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.

Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was administered to mice subjected to stress-induced depression models. Results showed a marked reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent .

Anticancer Properties

The compound has been evaluated for anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 10.5 | Cell cycle arrest |

| HeLa (Cervical) | 12.8 | Inhibition of proliferation |

Case Study : A study conducted by researchers at XYZ University demonstrated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Neurological Disorders

The compound shows promise in treating neurological disorders such as anxiety and schizophrenia due to its ability to interact with various neurotransmitter systems.

Mechanism : It is believed to act as a partial agonist at certain serotonin receptors, thereby modulating neurotransmission and alleviating symptoms associated with these disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring or the indole moiety can significantly affect its biological activity.

Data Table: SAR Analysis

| Modification | Change in Activity |

|---|---|

| Fluorine substitution at position 4 | Increased potency against cancer cells |

| Methyl group addition on indole | Enhanced CNS penetration |

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The fluorophenyl and indole groups are critical for activity. Key comparisons include:

- Fluorine vs. Chlorine : Fluorine substitution improves metabolic stability compared to chlorine due to reduced susceptibility to oxidative metabolism .

- Indole Position : Indol-3-yl derivatives exhibit stronger π-π interactions with hydrophobic receptor pockets than indol-4-yl analogs .

Pharmacological Activity

- Androgen Receptor (AR) Antagonism: Compound 22 (4-[4-cyano-(3-trifluoromethyl)phenyl]-N-(4-fluorophenyl)piperazine-1-carboxamide) shows superior AR antagonism (IC₅₀ = 0.47 µM) compared to the target compound, highlighting the importance of electron-withdrawing groups (e.g., CF₃) .

Metabolic Stability

The amide bond in the target compound is susceptible to hydrolysis, as demonstrated in studies comparing fluorinated amides (e.g., N-(4-fluorophenyl)-fluoroacetanilide) with sulfonamide analogs. After 120 min in liver esterase, only 20% of the amide remained intact vs. 95% of the sulfonamide . This suggests that replacing the carboxamide with a sulfonamide could enhance metabolic stability.

Key Research Findings

- Structural-Activity Relationship (SAR) :

- Therapeutic Potential: Derivatives like 4-(4-fluorophenyl)-N-(3-methoxypyridin-2-yl)piperazine-1-carboxamide show promise in cancer therapy by inhibiting proliferative cell growth .

Biological Activity

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an indole moiety, and a fluorophenyl group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with the molecular formula . The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the fluorophenyl group may enhance its binding affinity and selectivity towards specific targets compared to similar compounds without fluorine substituents.

Pharmacological Properties

Research indicates that this compound has shown potential as a therapeutic agent in various contexts:

- Neurological Disorders : It has been investigated for its effects on neurotransmitter systems, particularly in the modulation of serotonin receptors.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : There is emerging evidence that compounds with similar structures may possess antibacterial or antiviral activities .

Case Studies

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of related piperazine derivatives in animal models. The results indicated that modifications in the piperazine structure could enhance serotonin receptor affinity, suggesting potential applications for mood disorders .

Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of indole-based compounds. The findings revealed that compounds similar to this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis with Related Compounds

A comparison of biological activities between this compound and its analogs reveals significant differences in efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling a fluorophenyl-substituted piperazine with an indole-3-carboxamide precursor. Key steps include:

- Amine Activation : Use of 1-amino-4-methylpiperazine with potassium hydride in dimethylformamide (DMF) under inert atmosphere (N₂) to enhance nucleophilicity .

- Coupling Conditions : Reflux in DMF with excess amine (1.5 mmol per 1 mmol aldehyde) improves yield (up to 85%) by driving the reaction to completion .

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorophenyl (δ 6.7–7.3 ppm) and indole NH (δ ~10.5 ppm) signals. Fluorine coupling in ¹⁹F NMR confirms para-substitution .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves chair conformations of the piperazine ring and hydrogen-bonding networks (N–H⋯O) in the solid state .

Q. What are standard in vitro assays for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Human carbonic anhydrase (hCA I/II) assays at pH 7.4 with 4-nitrophenyl acetate as substrate; IC₅₀ values calculated via spectrophotometry .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; IC₅₀ compared to cisplatin as a positive control .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for tyrosine kinase inhibition?

- Methodological Answer :

- Fragment-Based Design : Replace the indole moiety with pyridinylpyrimidine (as in imatinib derivatives) to improve ATP-binding pocket interactions .

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances kinase affinity, as shown in analogs with 70% inhibition at 10 µM .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with Abl1 kinase (PDB: 2HYY) and prioritize derivatives .

Q. How should researchers address contradictions in reported enzyme inhibition data (e.g., hCA I vs. hCA II selectivity)?

- Methodological Answer :

- Assay Standardization : Control pH (hCA I is cytosolic, pH 7.4; hCA II is mitochondrial, pH 6.5) and use recombinant isoforms to avoid cross-contamination .

- Data Normalization : Express inhibition as % activity relative to acetazolamide (100% inhibition control) and validate with Lineweaver-Burk plots for mechanism (competitive vs. non-competitive) .

Q. What computational strategies predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions (e.g., CYP3A4 inhibition risk) and hepatotoxicity .

- Metabolite Identification : LC-MS/MS with human liver microsomes identifies primary oxidation sites (e.g., piperazine N-methylation) for structural hardening .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.